3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the methoxy and nitrophenoxy groups through nucleophilic substitution reactions. The final step involves the cyclization of the intermediate to form the quinazolinone core under specific reaction conditions, such as the use of a strong base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The presence of the furan, methoxy, and nitrophenoxy groups contributes to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N-Furan-2-ylmethyl-2-(4-methoxy-phenyl)-acetamide
- Furan, 2-methyl-
- 3-Methyl-2-(2-methyl-2-butenyl)-furan
- Furan, 2,3-dihydro-3-methyl-
Uniqueness
3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-18-14-21(10-11-25(18)31(33)34)37-17-20-15-19(9-12-26(20)35-2)27-29-24-8-4-3-7-23(24)28(32)30(27)16-22-6-5-13-36-22/h3-15,27,29H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOVSJJBRZFFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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